2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine
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Overview
Description
“2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine” is a type of imidazopyridine, which is an important fused bicyclic 5–6 heterocycle . This moiety is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It is also useful in material science because of its structural character .
Synthesis Analysis
The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry . The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis
The molecular weight of “this compound” is 273.13 .Chemical Reactions Analysis
The reaction outcome is explained by the initial iodine catalyzed condensation between the ketone and exocyclic amino group and subsequent tautomerization, cyclization, and oxidative aromatization .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature .Scientific Research Applications
Catalytic Synthesis : Li et al. (2003) discussed the palladium-catalyzed regioselective arylation of imidazo[1,2-a]pyrimidine, which is an efficient method for synthesizing 3-arylimidazo[1,2-a]pyrimidines from the unsubstituted heterocycle (Wenjie Li et al., 2003).
Cell Physiology and Mechanism of Action : Yu et al. (2008) revealed that imidazo[1,2-a]pyrimidines target essential, conserved cellular processes. The study found distinct mechanisms of action for closely related compounds in yeast and human cells (Lisa Yu et al., 2008).
Solid-Phase Synthesis : Kazzouli et al. (2003) described the synthesis of imidazo[1,2-a]pyrimidine derivatives by condensation on a solid support, providing an efficient synthetic approach (S. E. Kazzouli et al., 2003).
Chemical Characterization and Derivative Synthesis : Sundberg et al. (1988) prepared a series of substituted 2-aryl imidazo[1,2-a]pyrimidines, providing insight into the chemical characterization and potential for creating various derivatives (R. Sundberg et al., 1988).
Anti-corrosion Activity : Rehan et al. (2021) synthesized heterocyclic rings containing imidazo[1,2-a]pyrimidine moiety and evaluated their anti-corrosion activity (Thamer A. Rehan et al., 2021).
Fluorescent Properties : Velázquez-Olvera et al. (2012) investigated the fluorescent properties of imidazo[1,2-a]pyrimidine derivatives, indicating their potential use as biomarkers and photochemical sensors (Stephanía Velázquez-Olvera et al., 2012).
Synthetic Methodology and Anti-Inflammatory Activity : Rao et al. (2018) developed a catalyst-free heteroannulation reaction for imidazo[1,2-a]pyrimidines under microwave irradiation, exploring their potential in anti-inflammatory and antimicrobial activities (R. N. Rao et al., 2018).
Antimicrobial Activity : Elenich et al. (2019) synthesized quaternary salts of imidazo[1,2-a]pyrimidines, showing significant antimicrobial activity (O. V. Elenich et al., 2019).
Safety and Hazards
Future Directions
Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to the broad spectrum of biological activity profiles displayed . Therefore, there is a continuous interest in the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyrimidine core aiming to improve the ecological impact of the classical schemes .
Mechanism of Action
Target of Action
2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine is a derivative of imidazo[1,2-a]pyridine, a class of compounds that have been recognized as valuable scaffolds in medicinal chemistry . Imidazo[1,2-a]pyridine derivatives have been reported to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . They have also been explored for their potential as covalent inhibitors in cancer treatment, specifically as KRAS G12C inhibitors .
Mode of Action
Imidazo[1,2-a]pyridine derivatives are known to undergo direct functionalization through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . This suggests that these compounds may interact with their targets through covalent bonding, leading to changes in the target’s function .
Biochemical Pathways
Given its potential role as a covalent inhibitor, it can be inferred that this compound may disrupt the normal functioning of its target proteins, thereby affecting the biochemical pathways in which these proteins are involved .
Pharmacokinetics
One study on a related compound, q203, indicated that it displayed pharmacokinetic and safety profiles compatible with once-daily dosing . This suggests that this compound may also have favorable ADME properties.
Result of Action
Given its potential as a covalent inhibitor, it can be inferred that this compound may induce changes in the structure and function of its target proteins, potentially leading to cell death in the case of pathogenic organisms or cancer cells .
Biochemical Analysis
Biochemical Properties
It is known that imidazo[1,2-a]pyridines, a class of compounds to which 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine belongs, can be functionalized through various reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis .
Cellular Effects
The cellular effects of this compound are not well-documented. Some imidazo[1,2-a]pyridines have been studied for their effects on cells. For instance, certain imidazo[1,2-a]pyridines have shown potent anticancer activity against KRAS G12C-mutated NCI-H358 cells .
Molecular Mechanism
Imidazo[1,2-a]pyridines can undergo intermolecular π–π stacking, leading to the creation of J-type aggregates in the solid state .
Temporal Effects in Laboratory Settings
It is known that imidazo[1,2-a]pyridines exhibit excellent thermal stability, surpassing 355 °C .
Dosage Effects in Animal Models
Certain imidazo[1,2-a]pyridines have shown significant reduction of bacterial load in an acute TB mouse model when treated with varying doses .
Metabolic Pathways
Imidazo[1,2-a]pyridines can be functionalized through various reactions, suggesting potential involvement in diverse metabolic pathways .
properties
IUPAC Name |
2-(3-bromophenyl)imidazo[1,2-a]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3/c13-10-4-1-3-9(7-10)11-8-16-6-2-5-14-12(16)15-11/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKMFKVUEPXDOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CN3C=CC=NC3=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50565311 |
Source
|
Record name | 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50565311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
134044-47-6 |
Source
|
Record name | 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50565311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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